Benzoic acid, 4-[6-iodo-2-[(1E)-2-(4-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]-
説明
This compound (CAS: 1237744-39-6) is a quinazolinone derivative featuring a 6-iodo substitution, a (1E)-4-nitrostyryl group at position 2, and a benzoic acid moiety at position 4 of the quinazolinone core. Its molecular formula is C₃₃H₁₄IN₃O₅, with a molecular weight of 539.3 g/mol (calculated from the formula) . Synthesized via condensation reactions (similar to methods described for analogous compounds in ), it exhibits biological activity as a cytochrome b inhibitor, targeting the ubiquinol-binding site in mitochondrial Complex III to disrupt electron transport . It is also marketed as a biochemical tool (e.g., QNZ-46) for studying neurodegenerative pathways .
特性
分子式 |
C23H14IN3O5 |
|---|---|
分子量 |
539.3 g/mol |
IUPAC名 |
4-[6-iodo-2-[2-(4-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid |
InChI |
InChI=1S/C23H14IN3O5/c24-16-6-11-20-19(13-16)22(28)26(17-9-4-15(5-10-17)23(29)30)21(25-20)12-3-14-1-7-18(8-2-14)27(31)32/h1-13H,(H,29,30) |
InChIキー |
MILASULEORRJGF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=CC2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)C(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
準備方法
The synthesis of benzoic acid, 4-[6-iodo-2-[(1E)-2-(4-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]- typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the quinazolinone core, followed by the introduction of the iodo group and the nitrophenyl ethenyl group. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
化学反応の分析
Benzoic acid, 4-[6-iodo-2-[(1E)-2-(4-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Benzoic acid, 4-[6-iodo-2-[(1E)-2-(4-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinazolinone derivatives have shown efficacy.
Industry: It may be used in the development of new materials with specific properties, such as dyes or polymers.
作用機序
The mechanism of action of benzoic acid, 4-[6-iodo-2-[(1E)-2-(4-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]- involves its interaction with specific molecular targets and pathways. The compound’s quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The presence of the iodo and nitrophenyl groups may enhance its binding affinity and specificity towards these targets, leading to its observed biological effects.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues in the Quinazolinone Family
4-[6-Methoxy-2-[(1E)-2-(3-Nitrophenyl)Ethenyl]-4-Oxo-3(4H)-Quinazolinyl]-Benzoic Acid (CAS: 1237744-13-6)
- Structure : Methoxy group at position 6; 3-nitrophenylethenyl at position 2.
- Molecular Weight : 443.41 g/mol (C₂₄H₁₇N₃O₆).
- Activity : Acts as an NMDA receptor antagonist (marketed as NMDA Antagonist VIII), indicating substituent-dependent target specificity .
2-(6,8-Dibromo-2-Methyl-4-Oxo-3(4H)-Quinazolinyl)Benzoic Acid (CAS: 167699-25-4)
- Structure: Dibromo and methyl substitutions on the quinazolinone ring.
- Molecular Weight : 438.07 g/mol (C₁₆H₁₀Br₂N₂O₃).
BDM-19 (CAS: 500273-31-4)
- Structure : 3-Methylstyryl group at position 2; lacks nitro and iodine.
- Molecular Weight : 508.31 g/mol (C₂₄H₁₇IN₂O₃).
- Activity: Reported as a Bax dimer modulator, highlighting functional versatility of quinazolinone scaffolds .
- Key Difference : The 3-methylstyryl group may enhance membrane permeability but reduce polarity compared to the 4-nitrostyryl group .
Non-Quinazolinone Analogues with Benzoic Acid Moieties
SS5: 4-{2-[4-Nitrophenyl]-4-Oxo-1,3-Thiazolidin-3-yl}Benzoic Acid
- Structure: Thiazolidinone core instead of quinazolinone.
- Activity : Antifungal activity against Candida albicans .
- Key Difference: The thiazolidinone ring’s smaller size and sulfur atom alter binding kinetics compared to quinazolinones .
SS1: 4-[3-Chloro-2-(4-Dimethylaminophenyl)-4-Oxoazetidin-1-yl]Benzoic Acid
Key Findings from Research
Substituent Impact :
- The 4-nitrostyryl group enhances π-π interactions with aromatic residues in cytochrome b, critical for inhibitory activity .
- Iodine at position 6 increases molecular weight and may improve binding affinity through halogen bonding .
- Methoxy groups (e.g., in 1237744-13-6) reduce steric hindrance, favoring receptor antagonism over enzyme inhibition .
Core Structure Influence: Quinazolinones generally exhibit broader bioactivity (e.g., antimicrobial, anticancer) compared to azetidinones or thiazolidinones, likely due to their planar structure and hydrogen-bonding capacity .
Therapeutic Potential: The target compound’s mitochondrial targeting suggests utility in neurodegenerative disease models, whereas analogues like SS1 and SS5 are better suited for infectious disease research .
生物活性
Proteasome and Cathepsin Activation
One of the most significant biological activities of this compound is its ability to promote protein degradation systems. Studies have shown that benzoic acid derivatives, including our compound of interest, can induce the activity of proteasomes and cathepsins .
Proteasomal Activity
The compound demonstrates a notable ability to enhance proteasomal activity, particularly the chymotrypsin-like (CT-L/LLVY) and caspase-like (C-L/LLE) activities. At a concentration of 5 μM, it significantly increases these enzymatic activities . The chymotrypsin-like activity, which is rate-limiting for protein breakdown, shows the highest level of activation.
Cathepsin Activation
In addition to proteasomal activation, the compound also exhibits the ability to activate cathepsins B and L. This dual activation of both proteasomes and cathepsins suggests a potent role in promoting cellular protein degradation pathways .
Comparison with Related Compounds
To better understand the biological activity of Benzoic acid, 4-[6-iodo-2-[(1E)-2-(4-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]-, it's useful to compare it with structurally similar compounds:
| Compound | Proteasome Activation | Cathepsin Activation |
|---|---|---|
| Compound 1 (Our compound) | High | Moderate |
| Compound 2 (Similar, but without iodo group) | Low | Low |
| Compound 3 (Mono-halogenated benzoic acid derivative) | High | High |
| Compound 4 (Similar quinazolinone) | Moderate | Low |
This comparison highlights the importance of the iodo group and the quinazolinone structure in determining the biological activity of the compound .
Potential Therapeutic Applications
Given its ability to modulate protein degradation pathways, Benzoic acid, 4-[6-iodo-2-[(1E)-2-(4-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]- shows promise in several therapeutic areas:
- Neurodegenerative Disorders: The compound's ability to enhance protein degradation could be beneficial in diseases characterized by protein aggregation, such as Alzheimer's or Parkinson's disease .
- Cancer Research: Many quinazolinone derivatives have shown anticancer properties. The compound's structural similarity to known anticancer agents suggests potential applications in this field .
- Inflammatory Conditions: The modulation of protein degradation pathways could have implications in managing inflammatory disorders .
The biological activity of Benzoic acid, 4-[6-iodo-2-[(1E)-2-(4-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]- is likely due to its interaction with specific molecular targets. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The presence of the iodo group and the nitrophenyl ethenyl moiety may enhance its binding affinity and specificity towards these targets.
Future Research Directions
While the current research provides valuable insights into the biological activity of Benzoic acid, 4-[6-iodo-2-[(1E)-2-(4-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]-, several areas warrant further investigation:
- Detailed structure-activity relationship studies to understand the role of each functional group in its biological activity.
- In vivo studies to assess its efficacy and safety in animal models of relevant diseases.
- Investigation of its potential synergistic effects with other therapeutic agents.
- Exploration of its effects on other cellular pathways beyond protein degradation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
